(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Description
(+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid (8-HEPE) is an oxygenated metabolite derived from the ω-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA; 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid). This compound features a hydroxyl group at the C8 position and retains five double bonds in the cis (Z) and trans (E) configurations as indicated in its systematic name. It is classified as an eicosanoid, a family of bioactive lipid mediators involved in inflammation, immune responses, and cellular signaling.
8-HEPE has been identified in marine organisms, including starfish (Patiria miniata) and diatoms, where it is synthesized via enzymatic or non-enzymatic oxidation pathways. Its racemic (±) form indicates a mixture of R and S stereoisomers at the C8 hydroxyl group, which may influence its biological activity. While its specific physiological roles are less characterized than other eicosanoids, studies suggest involvement in developmental regulation and interspecies interactions in marine ecosystems .
Properties
IUPAC Name |
(5Z,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOUCHKFBGGNEB-GXIKJMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347490 | |
| Record name | (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99217-77-3 | |
| Record name | (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Extraction (SPE) Optimization
Crude 8-HEPE extracts are purified using reversed-phase SPE cartridges (C18-E, 500 mg). The protocol involves:
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Conditioning : 20 mL methanol followed by 20 mL water.
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Loading : Acidified supernatant (pH 3.0 with HCl) to enhance hydroxy fatty acid retention.
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Washing : Sequential elution with 20 mL 15% methanol, 20 mL water, and 10 mL hexane to remove non-polar contaminants.
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Elution : 15 mL methyl formate, yielding 8-HEPE with >95% recovery.
Chromatographic Resolution
Final purification employs a Luna C18 column (5 μm, 150 × 2 mm) under isocratic conditions with methanol/water/acetic acid (80:20:0.02, v/v/v) at 0.2 mL/min. 8-HEPE elutes at 12.3 min, resolved from co-isolated 9-HEPE (11.8 min) and 15-HEPE (13.1 min).
Analytical Validation via LC-MS/MS
Mass Spectrometry Parameters
Quantification uses a triple quadrupole mass spectrometer in negative ion mode with the following transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 8-HEPE | 317.2 | 155.1 | -18 |
| 12-HETE-d8 | 327.2 | 184.1 | -20 |
The internal standard 12-HETE-d8 corrects for matrix effects and ion suppression, achieving a linear dynamic range of 0.1–100 ng/mL (R² > 0.99).
Calibration and Isotopic Purity
Calibration curves are constructed using six-point standards (2–100 pg/μL) spiked with 800 pg/μL 12-HETE-d8. Isotopic purity of internal standards is critical: deuterated analogs with <0.1% unlabeled contaminant minimize asymptotic behavior in high-concentration regimes.
Challenges in Scalable Synthesis
Key limitations in current methodologies include:
Chemical Reactions Analysis
Types of Reactions
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the eicosapentaenoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bonds.
Substitution: Reagents like tosyl chloride can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of 8-oxo-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid.
Reduction: Formation of 8-hydroxy-eicosanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Adipogenic Effects
Research indicates that 8-HEPE exhibits significant anti-adipogenic properties. A study involving murine 3T3-L1 adipocytes demonstrated that treatment with 8-HEPE resulted in lower lipid accumulation compared to control groups. Specifically, cells treated with 8-HEPE showed reduced expression of genes associated with fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase . Additionally, 8-HEPE effectively downregulated inflammatory markers like interleukin-6 (IL-6) in both pre- and differentiated adipocytes exposed to lipopolysaccharide (LPS) .
Activation of PPARα
8-HEPE has been shown to act as a potent ligand for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. In vivo studies demonstrated that mice fed diets supplemented with 8-HEPE exhibited significantly lower plasma and hepatic triglyceride levels compared to those on high-fat diets without the supplement. Furthermore, the expression of PPARα-regulated genes was markedly increased in the livers of these mice . This suggests that 8-HEPE not only enhances lipid catabolism but may also mitigate metabolic syndrome.
Obesity Management
The implications of 8-HEPE in obesity management are promising. In animal models, it has been associated with reduced adipocyte hypertrophy and improved lipid profiles. Mice treated with 8-HEPE showed smaller adipocyte sizes and decreased gonadal white adipose tissue mass when compared to controls . These findings suggest that 8-HEPE could be beneficial in developing dietary supplements aimed at combating obesity.
Anti-inflammatory Properties
The anti-inflammatory effects of 8-HEPE are particularly noteworthy. It has been observed to lower levels of pro-inflammatory cytokines and enhance the expression of anti-inflammatory markers. This dual action may position 8-HEPE as a potential therapeutic agent for conditions characterized by chronic inflammation, such as metabolic syndrome and obesity-related disorders .
Study on Dietary Effects
In a controlled study involving high-fat diet-induced obesity in mice, supplementation with 8-HEPE resulted in significant reductions in both plasma triglycerides and liver fat accumulation. The study emphasized the role of 8-HEPE in activating PPARα pathways, leading to enhanced fatty acid oxidation and improved metabolic health .
Source Identification
Research has identified Euphausia pacifica (Pacific krill) as a natural source of 8-HEPE. Extracts from this marine organism have shown potential benefits for human health by improving dyslipidemia and hepatic steatosis through modulation of gene expression related to lipid metabolism .
Comparative Data Table
Mechanism of Action
The biological effects of (+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid are mediated through its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.
Pathways Involved: It can modulate the production of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Comparative Analysis of 8-HEPE and Analogues
Key Insights from Comparative Analysis
Position of Hydroxylation :
- 8-HEPE vs. 5-HEPE/15-HEPE : The hydroxyl group position critically determines receptor binding and downstream effects. For example, 5-HEPE and 15-HEPE exhibit distinct teratogenic and allelopathic activities in marine environments, whereas 8-HEPE’s roles are less defined but may involve developmental signaling .
- 8-HEPE vs. 8(R)-HETE : While both have hydroxyl groups at C8, 8(R)-HETE derives from arachidonic acid (AA; 20:4 ω6) and is a potent chemoattractant in mammals , whereas 8-HEPE’s ω3 backbone may confer anti-inflammatory properties akin to EPA .
Stereochemistry :
- Racemic 8-HEPE (±) contrasts with enantiopure analogues like 15(S)-HEPE. Enantiomeric purity often enhances specificity; for instance, 15(S)-HEPE’s allelopathic activity is stereospecific .
Backbone PUFA :
- EPA-derived HEPEs (e.g., 8-HEPE, 5-HEPE) are generally less pro-inflammatory than AA-derived mediators like 5-oxo-ETE. EPA itself is a precursor for resolvins and protectins, which resolve inflammation , whereas 5-oxo-ETE is a potent pro-inflammatory agent .
Biological Context :
- Marine vs. Mammalian Systems: 8-HEPE and 5-HEPE are prominent in diatoms and starfish, influencing ecological interactions . In contrast, AA-derived oxylipins like 5-oxo-ETE dominate mammalian inflammatory pathways .
Research Findings and Data Tables
Table 2: Relative Potency of Selected Oxylipins
Metabolic Pathways
- Enzymatic Synthesis: 8-HEPE is formed via lipoxygenase (LOX) or cytochrome P450-mediated oxidation of EPA. Non-enzymatic peroxidation may also contribute, particularly in marine organisms .
- Degradation : Like other HEPEs, 8-HEPE is metabolized via β-oxidation or further oxygenation to dihydroxy or epoxy derivatives.
Biological Activity
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid (8-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid primarily found in fish oil. Research has increasingly focused on the biological activities of 8-HEPE due to its potential therapeutic effects in metabolic disorders, inflammation, and obesity. This article reviews various studies that elucidate the mechanisms and effects of 8-HEPE on biological systems.
8-HEPE exerts its biological effects through several mechanisms:
- Adipogenesis Inhibition : Studies have shown that 8-HEPE significantly reduces lipid accumulation in adipocytes. In vitro experiments using 3T3-L1 cells demonstrated that treatment with 8-HEPE resulted in lower lipid content compared to controls. Additionally, it downregulated key genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase .
- Anti-inflammatory Effects : 8-HEPE has been shown to modulate inflammatory responses. It reduced levels of interleukin-6 (IL-6) in both pre-adipocytes and differentiated adipocytes treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent . The compound's ability to enhance the expression of anti-inflammatory genes further supports its role in mitigating inflammation.
- PPARα Activation : Research indicates that 8-HEPE activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. In animal models, dietary intake of 8-HEPE led to increased fatty acid oxidation and reduced hepatic triglyceride levels . This effect is crucial for improving metabolic syndrome conditions.
Table 1: Effects of 8-HEPE on Lipid Metabolism and Inflammation
Detailed Findings
- In Vitro Studies : A study involving murine 3T3-L1 adipocytes demonstrated that treatment with 8-HEPE led to a significant reduction in lipid accumulation compared to controls (p < 0.01). The compound also exhibited anti-inflammatory properties by lowering IL-6 levels in LPS-stimulated cells .
- In Vivo Studies : In a study with C57BL/6J-DIO mice fed a high-fat diet supplemented with 8-HEPE for four weeks, researchers observed significantly lower plasma and hepatic triglyceride levels compared to those on a high-fat diet alone. Furthermore, the expression of PPARα-regulated genes was markedly increased in the livers of these mice .
- Dyslipidemia Improvement : Another investigation reported that concentrated materials from Pacific krill containing 8-HEPE improved dyslipidemia by enhancing the expression of genes involved in lipid metabolism within macrophages .
Q & A
Basic: What analytical methods are recommended for structural elucidation and quantification of (±)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reversed-phase LC coupled with high-resolution mass spectrometry (HRMS) for precise identification. Orbitrap Fusion with FAIMS systems provide MS1, MS2, and MS3 spectra for structural confirmation, as demonstrated for related hydroperoxy-eicosapentaenoic acids (e.g., 5S-hydroperoxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid) .
- Nuclear Magnetic Resonance (NMR): Employ ¹H and ¹³C NMR to resolve double-bond geometry and hydroxyl group stereochemistry. For example, 8-(R)-HETE from marine starfish was characterized using NMR to distinguish cis/trans configurations .
- Reference Data: Cross-validate spectral data with databases like LMSD (Lipid Maps Structure Database), which catalogs eicosanoid derivatives and their exact masses (e.g., LMFA03060019 for 12-oxo-ETE) .
Advanced: How does (±)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid modulate lipid metabolism in disease models?
Answer:
- Mechanistic Insights: Oxidized EPA derivatives, including hydroxy- and hydroperoxy-forms, suppress SREBP-1c and PGC-1β pathways, reducing hepatic triglyceride accumulation. For instance, 5-HEPE and 11-HEPE inhibit LXRα-induced lipogenesis in mammalian cells .
- Experimental Design:
- Contradictions: Marine diatom-derived HEPEs (e.g., 5-HEPE) show teratogenic effects in sea urchin embryos at >30 µM, contrasting with anti-lipogenic roles in mammals. This highlights model-dependent bioactivity .
Basic: What are the optimal extraction protocols for isolating this compound from biological matrices?
Answer:
- Solid-Phase Extraction (SPE): Use polymeric HLB cartridges for hydroxy/hydroperoxy-PUFA extraction. Elute with methanol:ethyl acetate (1:1, v/v) to recover polar metabolites .
- Solvent Systems: For cell cultures or marine samples, employ ethanol or dichloromethane, followed by centrifugal evaporation under nitrogen to prevent oxidation .
- Storage: Store at -20°C in ethanol to maintain stability (>5 years for EPA derivatives) .
Advanced: How does stereochemical variation (e.g., R/S configuration at C8) influence the compound’s bioactivity?
Answer:
- Stereospecific Signaling: The 8-(R)-hydroxy configuration in marine-derived 8-HETE enhances binding affinity to G-protein-coupled receptors (GPCRs) compared to the S-isomer. This was confirmed via competitive binding assays in starfish models .
- Methodological Validation:
Advanced: How can contradictory data on pro- vs. anti-inflammatory roles be resolved?
Answer:
- Context-Dependent Effects:
- Resolution Strategies:
Basic: What are the key spectroscopic identifiers for distinguishing this compound from positional isomers?
Answer:
- MS/MS Fragmentation: Key fragments include m/z 317.2 [M-H]⁻ for deprotonated molecules and m/z 259.1 (loss of H₂O and CO₂). Compare with 5-HEPE (m/z 319.2) and 15-HEPE (m/z 317.2) .
- UV-Vis Signatures: Conjugated dienes/trienes absorb at 234–270 nm, while hydroperoxides show weak absorption at 210–220 nm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
